molecular formula C8H4FNO5 B13078247 2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid

2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid

Katalognummer: B13078247
Molekulargewicht: 213.12 g/mol
InChI-Schlüssel: WDRIBUSFNVKGIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H4FNO5. This compound is characterized by the presence of a fluoro group and a nitro group attached to a benzene ring, along with an oxoacetic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of 2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid typically involves the nitration of 4-fluoroacetophenone followed by oxidation. The nitration process introduces the nitro group into the aromatic ring, while the oxidation step converts the acetophenone to the oxoacetic acid derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes. The fluoro and nitro groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The pathways involved include the formation of enzyme-inhibitor complexes, leading to the inhibition of enzymatic reactions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid include:

    2-(4-Fluoro-3-nitrophenyl)acetic acid: This compound lacks the oxo group but has similar functional groups.

    4-Fluoro-3-nitrobenzoic acid: This compound has a carboxylic acid group instead of the oxoacetic acid moiety.

    4-Fluoro-3-nitrophenyl azide: This compound contains an azide group instead of the oxoacetic acid moiety. The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding properties.

Eigenschaften

Molekularformel

C8H4FNO5

Molekulargewicht

213.12 g/mol

IUPAC-Name

2-(4-fluoro-3-nitrophenyl)-2-oxoacetic acid

InChI

InChI=1S/C8H4FNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3H,(H,12,13)

InChI-Schlüssel

WDRIBUSFNVKGIQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)C(=O)O)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.